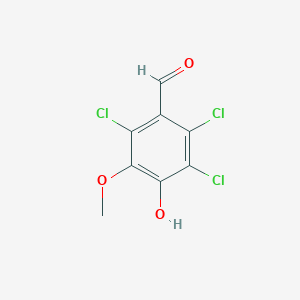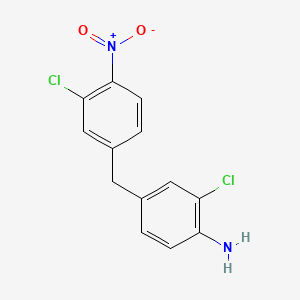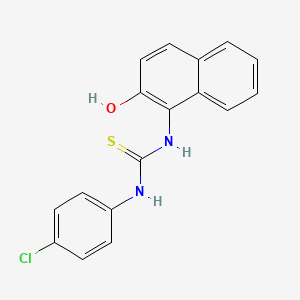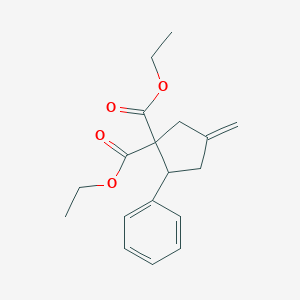
Diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C17H20O4. It is a derivative of cyclopentane, featuring a phenyl group and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with appropriate alkylating agents. One common method includes the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl group and ester groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopentane derivatives.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The phenyl group can interact with aromatic receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Another ester derivative of cyclopropane with similar reactivity.
Diethyl cyclopentane-1,1-dicarboxylate: A simpler ester derivative of cyclopentane.
Uniqueness
Diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate is unique due to the presence of both a phenyl group and a methylidene group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
139780-26-0 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
diethyl 4-methylidene-2-phenylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c1-4-21-16(19)18(17(20)22-5-2)12-13(3)11-15(18)14-9-7-6-8-10-14/h6-10,15H,3-5,11-12H2,1-2H3 |
Clé InChI |
FESJRQPSNVQZGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=C)CC1C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


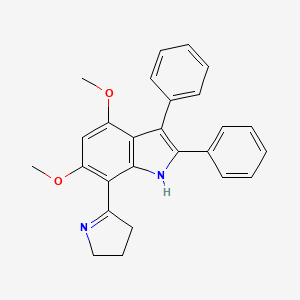
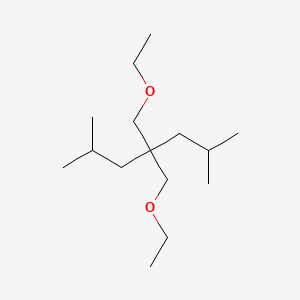
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
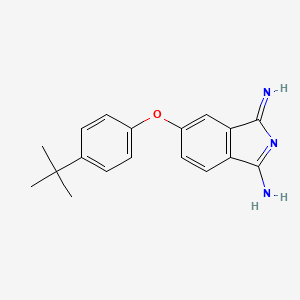
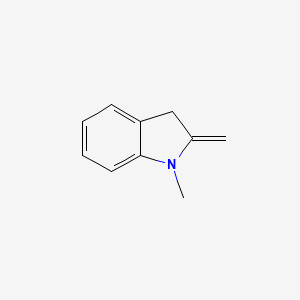

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

